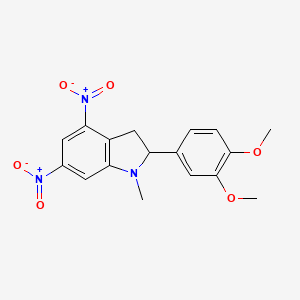
octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate
Vue d'ensemble
Description
Octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate, also known as JNJ-31020028, is a novel small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animals addicted to cocaine, heroin, and nicotine. It is believed that this compound works by inhibiting the activity of a specific enzyme in the brain that is involved in the reward pathway.
Another area of research where this compound has shown promise is in the treatment of anxiety and depression. Preclinical studies have shown that this compound can reduce anxiety-like behavior in animals. It is believed that this compound works by modulating the activity of certain neurotransmitters in the brain that are involved in anxiety and depression.
Mécanisme D'action
Octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of neurotransmitters called endocannabinoids. Endocannabinoids are involved in a variety of physiological processes including pain, mood, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include:
- Increased levels of endocannabinoids in the brain
- Reduced drug-seeking behavior in animals addicted to cocaine, heroin, and nicotine
- Reduced anxiety-like behavior in animals
- Reduced depression-like behavior in animals
- Reduced pain sensitivity in animals
- Reduced inflammation in animals
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of this compound is that it is not very selective for FAAH and can inhibit other enzymes at high concentrations. This can make it difficult to determine the specific effects of this compound on behavior and physiology.
Orientations Futures
There are several future directions for research on octahydro-2H-quinolizin-1-ylmethyl (3,4-dichlorobenzoyl)carbamate. Some of these include:
- Further studies on the specific effects of this compound on behavior and physiology
- Development of more selective FAAH inhibitors
- Clinical trials to test the efficacy of this compound in the treatment of addiction, anxiety, and depression
- Studies on the long-term effects of this compound on behavior and physiology
- Studies on the potential side effects of this compound
Conclusion:
This compound is a novel small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. It works by inhibiting the activity of FAAH, which can have a variety of effects on behavior and physiology. While there are still many questions to be answered about this compound, it has the potential to be a valuable tool in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3,4-dichlorobenzoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-14-7-6-12(10-15(14)20)17(23)21-18(24)25-11-13-4-3-9-22-8-2-1-5-16(13)22/h6-7,10,13,16H,1-5,8-9,11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQBJLZGAEDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-6-(3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305439.png)
![2-amino-4,4-diethoxy-6-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305443.png)
![2-amino-6-(2,3-dichlorophenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305451.png)
![3-[(benzylsulfonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305465.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one](/img/structure/B4305469.png)
![2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4305475.png)


![2'-amino-1'-(2-fluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305503.png)
![3-amino-N-benzyl-5-chloro-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4305509.png)
![12,16-dioxa-2,9-diazatetracyclo[8.4.1.1~11,14~.0~3,8~]hexadeca-3,5,7,9-tetraene](/img/structure/B4305517.png)

![6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4305537.png)
![4-(4-hydroxyphenyl)-1-methyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4305545.png)